Compound Description: Hu7691 (B5) is a potent and selective Akt inhibitor. It was developed to address the cutaneous toxicity observed with previous Akt inhibitors by specifically targeting the Akt1 isozyme while minimizing inhibition of Akt2. []
Relevance: While Hu7691 targets a different protein (Akt) than N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide, it shares a significant structural feature: a substituted piperidine ring. This suggests potential exploration of piperidine modifications in the target compound for modulating activity and selectivity. []
Acrizanib (LHA510)
Compound Description: Acrizanib is a small-molecule VEGFR-2 inhibitor specifically designed for topical ocular delivery. It shows efficacy in rodent models of choroidal neovascularization (CNV) with limited systemic exposure after topical administration. []
Relevance: Acrizanib highlights the importance of specific heterocycles, like the indole ring present in its structure, for achieving desired biological activity. While Acrizanib targets VEGFR-2, exploring the incorporation of an indole motif in N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide might be interesting from a medicinal chemistry perspective. []
PF-06747775
Compound Description: PF-06747775 is an irreversible inhibitor targeting oncogenic EGFR mutants. It demonstrates high affinity for common EGFR mutations, including T790M, while displaying selectivity over wild-type EGFR. []
Relevance: Similar to N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide, PF-06747775 incorporates a substituted pyrazole ring in its structure. Analyzing the specific substitutions on the pyrazole ring in PF-06747775 could provide insights for modifying the target compound's activity and selectivity profile. []
AMG 337
Compound Description: AMG 337 is a potent and selective inhibitor of the MET receptor tyrosine kinase. It displays nanomolar potency against MET kinase activity, favorable preclinical pharmacokinetics, and robust in vivo antitumor activity. []
Relevance: The core structure of AMG 337, featuring a central triazolopyridine moiety connected to a substituted phenyl group, shares similarities with the benzamide core in N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide. This structural similarity suggests that exploring modifications around the benzamide core of the target compound could be beneficial. []
TAS-116 (16e)
Compound Description: TAS-116 is a selective inhibitor of HSP90α and HSP90β, exhibiting oral availability and potent antitumor effects in a xenograft mouse model. Its pyrazolo[3,4-b]pyridine structure binds to the N-terminal ATP binding site of HSP90. []
Relevance: While targeting a different protein, TAS-116 presents a valuable point of comparison due to its inclusion of a pyrazole ring. Comparing the structure-activity relationship of pyrazole modifications in TAS-116 with N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide may reveal trends in binding affinity and selectivity for different targets. []
PF-2545920
Compound Description: PF-2545920 is a highly selective and potent PDE10A inhibitor, representing the first clinical entry for this mechanism in treating schizophrenia. Its design exploits a unique "selectivity pocket" within PDE10A. []
Relevance: PF-2545920 emphasizes the importance of targeting specific "selectivity pockets" for achieving high selectivity. While the target compound doesn't directly interact with PDE10A, understanding the principles of selectivity pocket targeting can be insightful for optimizing its interaction with its intended target. []
Compound Description: This compound, synthesized via a three-step procedure, inhibits kinases with a rare cysteine in the hinge region, including MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []
Relevance: This compound and N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide both feature a 1-methyl-1H-pyrazol-4-yl moiety. Comparing their activities and understanding how this common fragment influences interactions with different targets could provide valuable structure-activity relationship (SAR) information. []
PF-06459988
Compound Description: PF-06459988 is a potent, irreversible inhibitor of T790M-containing EGFR mutants, designed to overcome resistance to first-generation EGFR TKIs. Its development prioritized high selectivity for the double mutant EGFRs over wild-type EGFR. []
Relevance: PF-06459988 and N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide both contain a substituted pyrimidine ring. Comparing their structures and activities may offer insights into how the position and type of substituents on the pyrimidine scaffold influence binding affinity and selectivity for similar targets. []
CA-4 Analogues
Compound Description: CA-4 analogues are a class of compounds known for their inhibitory effect on tubulin polymerization. Modifications to the CA-4 scaffold have led to the development of potent antiproliferative agents. []
Relevance: While the specific CA-4 analogues aren't detailed, their mention in conjunction with N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide suggests a potential connection to tubulin polymerization inhibition. It would be worthwhile to investigate if the target compound exhibits any such activity, considering the structural similarities to known tubulin polymerization inhibitors. []
GDC-0994
Compound Description: GDC-0994 is an orally bioavailable, selective inhibitor of ERK1/2 kinase activity, currently in early clinical development. It targets the RAS/RAF/MEK/ERK signaling cascade, often dysregulated in cancer. []
Relevance: Similar to N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide, GDC-0994 incorporates a substituted pyrimidine ring linked to an aromatic system. Analyzing the specific substitutions in GDC-0994 could be valuable for understanding the structure-activity relationship and optimizing the target compound for potential kinase inhibitory activity. []
[¹¹C]MG2-1812 (5i)
Compound Description: [¹¹C]MG2-1812 is a novel PET ligand developed for imaging metabotropic glutamate receptor subtype 2 (mGlu2). It shows high potency and selectivity for mGlu2 and exhibits specific binding in the rat brain. []
Relevance: Both [¹¹C]MG2-1812 and N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide contain a 1-methyl-1H-pyrazol-3-yl moiety connected to an aromatic system via an oxygen linker. This structural similarity highlights the versatility of this chemical motif in designing ligands for diverse targets. Further investigation into the target compound's potential interaction with mGlu2 could be an interesting avenue to explore. []
MK-8033
Compound Description: MK-8033 is a specific dual inhibitor of c-Met and Ron kinases, designed to preferentially bind to the activated kinase conformation. It exhibits full tumor growth inhibition in a c-Met amplified xenograft model. []
Relevance: MK-8033's structure, featuring a central 5H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one core, provides a different approach to kinase inhibition compared to the pyrazole-benzamide scaffold of N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide. Comparing their binding modes and selectivity profiles could offer valuable insights into the structural determinants of kinase inhibition. []
APD791
Compound Description: APD791 is a high-affinity 5-HT2A receptor antagonist with potent activity on platelets and vascular smooth muscle. It inhibits 5-HT-mediated platelet aggregation and vasoconstriction. []
Relevance: Both APD791 and N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide share a common structural motif: a substituted phenyl ring linked to a nitrogen-containing heterocycle. Exploring modifications inspired by APD791's structure could provide valuable insights for modulating the target compound's activity and exploring potential interactions with serotonin receptors. []
Compound Description: TP0439150 is a potent and orally available GlyT1 inhibitor, showing efficacy in rodent models for schizophrenia without causing undesirable CNS side effects. []
Relevance: This compound bears a striking resemblance to N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide in its overall structure. Both feature a central benzamide/pyridine-carboxamide core substituted with a piperidine ring and a 1H-pyrazol-4-ylphenyl moiety. This significant structural similarity strongly suggests they belong to the same chemical class and could share similar pharmacological profiles, making TP0439150 an important reference point for understanding the target compound's potential biological activity. []
Compound Description: This compound serves as a structurally diverse back-up for TP0439150, also acting as a potent and orally available GlyT1 inhibitor. It exhibits favorable pharmacokinetics and increases CSF glycine levels in rats. []
Relevance: Although structurally distinct from N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide, this compound's shared GlyT1 inhibitory activity with TP0439150 suggests a potential for cross-screening. This comparison highlights the possibility of achieving similar pharmacological effects through different structural scaffolds and underscores the importance of exploring diverse chemical space when designing novel therapeutics. []
Compound Description: AZD1480 is a potent Jak2 inhibitor developed for treating myeloproliferative neoplasms. It demonstrates in vivo efficacy in a TEL-Jak2 model and possesses favorable pharmacokinetic properties. []
Relevance: The inclusion of a substituted pyrazole ring in both AZD1480 and N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide suggests a possible shared structural motif for interacting with kinase targets. Analyzing their SAR and exploring modifications around this common feature could offer valuable insights into optimizing the target compound's kinase inhibitory activity. []
Compound Description: SAR216471 is a novel, potent, and reversible P2Y12 receptor antagonist, showing potent in vivo antiplatelet and antithrombotic activities. Its development aimed to discover a potential backup for clopidogrel. []
Relevance: Though structurally distinct from N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-(1H-pyrazol-3-yl)benzamide, SAR216471 highlights the importance of heterocyclic moieties like pyrazole and indole in designing potent antiplatelet agents. The target compound, with its pyrazole-benzamide core, could be a potential starting point for exploring novel P2Y12 receptor antagonists with improved pharmacological profiles. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.